molecular formula C11H13NO B6303955 N-(Benzyl)-N-vinyl-acetamide CAS No. 92444-70-7

N-(Benzyl)-N-vinyl-acetamide

Cat. No. B6303955
CAS RN: 92444-70-7
M. Wt: 175.23 g/mol
InChI Key: ZMMKVEDEKOBYQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Benzyl)-N-vinyl-acetamide (NBVA) is a synthetic compound that was first synthesized in the early 1970s. It is a derivative of the naturally occurring acetamide and is used as a versatile building block in organic synthesis. NBVA has been used in a wide range of applications, including drug design, polymer synthesis, and nanomaterial fabrication. NBVA has also been studied for its potential therapeutic applications, as well as its biochemical and physiological effects.

Scientific Research Applications

N-(Benzyl)-N-vinyl-acetamide has been used in a variety of scientific research applications, including drug design, polymer synthesis, and nanomaterial fabrication. It has been used as a building block in the synthesis of a variety of drugs, including anti-inflammatory agents, anti-cancer agents, and anti-bacterial agents. Additionally, this compound has been used in the synthesis of polymers, such as polyurethanes, polycarbonates, and polyacrylates. Finally, this compound has been used in the fabrication of nanomaterials, such as nanotubes and nanowires.

Mechanism of Action

The mechanism of action of N-(Benzyl)-N-vinyl-acetamide is not fully understood. However, it is believed that this compound acts as a pro-drug, which is a compound that is converted in the body to an active drug. It is believed that this compound is metabolized in the body to form an active metabolite, which then exerts its pharmacological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to possess anti-inflammatory and anti-cancer properties in animal models. Additionally, this compound has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

N-(Benzyl)-N-vinyl-acetamide has a number of advantages for use in laboratory experiments. It is a relatively stable compound, which makes it ideal for use in organic synthesis. Additionally, it is a relatively inexpensive compound, which makes it accessible for use in a wide range of experiments. However, this compound is also limited in its use in laboratory experiments. It is not soluble in water, which can limit its use in biological experiments. Additionally, it is not easily metabolized in the body, which can limit its use as a drug.

Future Directions

The potential future directions for N-(Benzyl)-N-vinyl-acetamide research are numerous. As previously mentioned, this compound has been used in the synthesis of a variety of drugs and polymers. Future research could focus on optimizing the synthesis of these compounds, as well as exploring new applications for this compound in drug design and polymer synthesis. Additionally, further research could be conducted on the mechanism of action of this compound and its biochemical and physiological effects. Finally, research could be conducted to explore the potential therapeutic applications of this compound, such as its potential use in the treatment of cancer and other diseases.

Synthesis Methods

N-(Benzyl)-N-vinyl-acetamide can be synthesized from the reaction of benzyl bromide and vinyl acetate in the presence of a base, such as potassium carbonate. This method results in the formation of a vinyl acetamide intermediate, which is then further reacted with a base to form the desired this compound product. The reaction is typically carried out in anhydrous conditions and under nitrogen atmosphere to prevent unwanted side reactions.

properties

IUPAC Name

N-benzyl-N-ethenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-3-12(10(2)13)9-11-7-5-4-6-8-11/h3-8H,1,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMKVEDEKOBYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC=CC=C1)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.